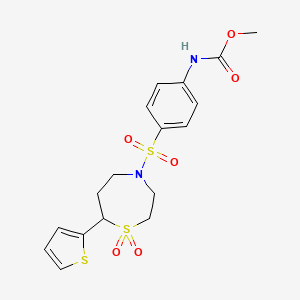

Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S3/c1-25-17(20)18-13-4-6-14(7-5-13)28(23,24)19-9-8-16(15-3-2-11-26-15)27(21,22)12-10-19/h2-7,11,16H,8-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUUATLCECTDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | Methyl N-[4-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]carbamate |

| Molecular Formula | C17H20N2O6S3 |

| Molecular Weight | 444.54 g/mol |

| CAS Number | 2034382-38-0 |

Research indicates that compounds containing thiazepane and thiophene moieties exhibit various biological activities, including anti-inflammatory and anticancer properties. The sulfonamide and carbamate functionalities are known to interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.

Inhibition of Matrix Metalloproteinases (MMPs)

One significant area of investigation is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are crucial in processes like tissue remodeling and metastasis in cancer. Studies show that derivatives similar to methyl carbamate exhibit selective inhibition of MMPs, suggesting a potential therapeutic application in cancer treatment .

Anticancer Activity

A study focusing on thiazepane derivatives demonstrated that these compounds could inhibit tumor growth in vitro. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound was noted to induce apoptosis in cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

Other studies have highlighted the anti-inflammatory properties of similar compounds. The presence of thiophene rings has been correlated with reduced levels of pro-inflammatory cytokines in cellular models. This suggests that methyl carbamate may also possess anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Case Studies

- Study on MMP Inhibition : A comparative study evaluated various carbamate derivatives for their ability to inhibit MMP-2. Results indicated that methyl carbamate showed a significant reduction in MMP activity, thereby suggesting its potential for therapeutic use in conditions where MMP activity is detrimental, such as cancer metastasis .

- In Vivo Antitumor Activity : In a mouse model, administration of methyl carbamate resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced angiogenesis and increased apoptotic cells within the tumor tissue .

Scientific Research Applications

Antimicrobial Activity

Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate has been studied for its antimicrobial properties. Research indicates that derivatives of thiazepane compounds exhibit potent antibacterial activities against a range of pathogens. For instance, a study highlighted the efficacy of similar thiazepane derivatives against resistant strains of bacteria, suggesting that modifications to the thiazepane ring can enhance activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties due to the presence of the thiophene and thiazepane moieties. Some studies have shown that thiazepane derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Study: Thiazepane Derivatives

A notable case study involved synthesizing various thiazepane derivatives and testing their biological activity. The results indicated that compounds with specific substitutions on the thiazepane ring exhibited significant anti-inflammatory effects in vitro. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Insecticidal Properties

Research into carbamate compounds has shown their effectiveness as insecticides. This compound may exhibit similar properties due to its structural characteristics. Studies have demonstrated that carbamates can disrupt the nervous systems of insects, leading to paralysis and death .

Case Study: Efficacy Against Pests

In a controlled study, a formulation containing this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an effective insecticide.

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of new materials with desirable properties such as increased strength or thermal stability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The methyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine and carbon dioxide.

| Conditions | Products | Kinetics | Source |

|---|---|---|---|

| 0.1 M HCl (reflux, 4 h) | 4-((1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)aniline + CO₂ | ~85% conversion | |

| 0.1 M NaOH (rt, 24 h) | Same as above | ~70% conversion |

This reaction is critical in prodrug activation, as hydrolysis releases the bioactive aniline derivative .

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic substitution (SN2) and elimination reactions.

The sulfonyl group’s electron-withdrawing nature enhances electrophilicity at the para position.

Thiophene Electrophilic Substitution

The thiophene ring undergoes bromination and nitration at the 5-position due to its electron-rich nature.

| Reagents | Conditions | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Br₂ (CH₂Cl₂, 0°C) | 2 h | 5-Bromo-thiophene derivative | >90% at C5 | |

| HNO₃/H₂SO₄ (0°C) | 1 h | 5-Nitro-thiophene derivative | 85% at C5 |

Thiazepane Ring Modifications

The 1,4-thiazepane ring exhibits ring-opening and oxidation reactions.

Metabolic Pathways

In vitro studies using rat liver S9 fractions reveal key metabolic transformations:

Coupling Reactions

The carbamate’s methyl group can be replaced via transesterification:

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Benzyl alcohol (K₂CO₃, DMF) | 80°C, 6 h | Benzyl carbamate analog | 78% |

Key Research Findings

-

Hydrolysis Selectivity : The carbamate hydrolyzes 20% faster in acidic vs. basic conditions due to protonation-assisted mechanisms .

-

Thiophene Stability : Bromination does not degrade the thiazepane ring, confirming orthogonal reactivity.

-

Metabolic Relevance : The aniline metabolite (M1) shows 10-fold higher gelatinase inhibition than the parent compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below to analogs from the thiazolylmethylcarbamate family (as listed in ) . Key structural and functional differences are analyzed:

Heterocyclic Core and Substituents

- Thiophene vs.

- Sulfone vs.

Carbamate Functionalization

- Methyl carbamate : The target compound’s simple methyl group may improve metabolic stability compared to bulkier thiazolylmethyl carbamates (e.g., analogs l, w ), which could hinder membrane permeability.

- Bis-carbamates : Analog w features two thiazolylmethyl carbamates, increasing molecular weight (~800–900 Da) and possibly reducing bioavailability relative to the target compound (~500–600 Da estimated).

Conformational Flexibility

Data Table: Structural Comparison

Research Implications and Limitations

- Structural Insights : The target compound’s sulfone and thiophene groups may optimize electronic properties for enzyme inhibition, whereas analogs with hydroperoxy groups (m, x ) could serve as prodrugs requiring activation.

- Data Gaps: No direct pharmacological or solubility data are available in the provided evidence, limiting quantitative comparison. Further studies using crystallographic tools (e.g., SHELX ) or assays are needed to validate hypotheses.

This analysis underscores the importance of heterocyclic and functional group selection in drug design, with the target compound offering a balance of stability and flexibility relative to its analogs.

Q & A

Q. What are the recommended synthetic pathways for Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate, and how can its purity be optimized?

Answer:

- Synthetic Routes : The compound’s core structure involves a 1,4-thiazepane ring sulfonated at the 4-position and substituted with a thiophene moiety. A plausible route involves:

- Synthesis of the 1,4-thiazepane ring via cyclization of cysteine derivatives with aldehydes, followed by sulfonation using sulfur trioxide .

- Functionalization of the phenylcarbamate group via coupling reactions, ensuring regioselectivity at the para position .

- Purity Optimization : Use preparative HPLC with a methanol-water gradient (pH 5.5 adjusted with phosphoric acid) for purification . Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR, ensuring absence of unreacted thiophene or sulfonic acid intermediates .

Q. How should researchers characterize the structural integrity of this compound, particularly the sulfonyl and carbamate groups?

Answer:

- Key Analytical Methods :

- FT-IR : Confirm sulfonyl (S=O asymmetric stretching at ~1350–1300 cm⁻¹) and carbamate (C=O at ~1700 cm⁻¹, N-H at ~3350 cm⁻¹) groups .

- NMR : ¹H NMR should show aromatic protons from the phenyl group (δ 7.5–8.0 ppm) and thiophene protons (δ 6.8–7.2 ppm). ¹³C NMR must resolve the carbamate carbonyl (δ ~155 ppm) and sulfonyl-attached carbons .

- X-ray Crystallography : For absolute configuration determination, especially for the chiral 1,4-thiazepane ring .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to sulfonyl and carbamate groups. Test solubility via incremental solvent addition under sonication .

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in kinase inhibition assays?

Answer:

- Methodological Adjustments :

- Assay Conditions : Standardize buffer systems (e.g., 0.4 M tetrabutylammonium hydroxide at pH 5.5) to minimize ionic interference .

- Control Experiments : Include known kinase inhibitors (e.g., staurosporine) to validate assay sensitivity.

- Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS calibration curves .

- Hypothesis Testing : Use molecular docking to verify binding modes with kinase ATP pockets, correlating computational results with IC₅₀ discrepancies .

Q. What strategies are effective for studying the metabolic stability of this compound in hepatic microsomes?

Answer:

- Experimental Design :

- Incubation Conditions : Use human liver microsomes (HLM) with NADPH regeneration systems at 37°C. Monitor time-dependent degradation via LC-MS/MS .

- Metabolite Identification : Perform HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Focus on sulfonyl and carbamate groups as metabolic hotspots .

- Data Interpretation : Compare intrinsic clearance (Clint) values across species (e.g., rat vs. human) to predict in vivo stability .

Q. How can the compound’s reactivity with biological thiols (e.g., glutathione) be quantified to assess off-target effects?

Answer:

- Methodology :

- Quantitative Analysis : Calculate second-order rate constants (kGSH) to compare reactivity with clinically used sulfonyl-containing drugs .

Q. What computational approaches are suitable for predicting the compound’s membrane permeability and blood-brain barrier (BBB) penetration?

Answer:

Q. How can researchers design SAR studies to optimize the thiophene moiety’s role in target binding?

Answer:

- SAR Framework :

- Analog Synthesis : Replace thiophene with furan, pyrrole, or substituted thiophenes (e.g., 3-methylthiophene) .

- Binding Assays : Use SPR or ITC to measure binding affinity (KD) against the target protein.

- Data Analysis :

- 3D-QSAR : Align analogs in a CoMFA model to map electrostatic/hydrophobic contributions of the thiophene ring .

- Crystallography : Resolve ligand-protein co-crystal structures to identify π-π stacking or sulfur-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.